Methyl 4-methylphenylacetate

Free-radical chemistry α-Branched fatty acid synthesis Olefin addition

Methyl 4-methylphenylacetate (CAS 23786-13-2), also known as methyl p-tolylacetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol. This compound is commercially available as a colorless to almost colorless clear liquid with a density of 1.04 g/cm³ at 20°C, boiling point of 113–118°C at 13 mmHg, and refractive index of approximately 1.50–1.5055.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 23786-13-2
Cat. No. B1293868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylphenylacetate
CAS23786-13-2
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)OC
InChIInChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3
InChIKeyLSAGWGNECLEVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methylphenylacetate (CAS 23786-13-2): Core Identity and Procurement Baseline


Methyl 4-methylphenylacetate (CAS 23786-13-2), also known as methyl p-tolylacetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol . This compound is commercially available as a colorless to almost colorless clear liquid with a density of 1.04 g/cm³ at 20°C, boiling point of 113–118°C at 13 mmHg, and refractive index of approximately 1.50–1.5055 [1]. It is classified under EC number 245-885-6 and bears hazard classification R36/37/38, indicating irritation to eyes, respiratory system, and skin [2]. The compound is supplied at two primary purity grades—≥97% and ≥99.0% (GC)—by major commercial vendors, establishing the baseline specification for procurement decisions [1][3].

Why Methyl 4-Methylphenylacetate Cannot Be Indiscriminately Substituted with Other Phenylacetate Esters


Methyl 4-methylphenylacetate belongs to the phenylacetate ester class, which includes numerous commercially available analogs differentiated by aromatic ring substitution patterns (e.g., unsubstituted, methoxy, chloro, fluoro, bromo, or tert-butyl). Generic substitution without consideration of the specific substituent is inadvisable because the 4-methyl group imparts distinct physicochemical and reactivity profiles that cannot be replicated by unsubstituted phenylacetate or other ring-substituted analogs [1]. Specifically, the presence of the electron-donating para-methyl group alters both the physical properties (boiling point, density) and chemical behavior—most notably in free-radical addition reactions where the methyl substituent directs product distribution away from the desired α-branched ester and toward dehydrodimer formation compared to unsubstituted methyl phenylacetate [1]. Furthermore, regulatory classification and hazard profiles vary meaningfully across the class, necessitating compound-specific safety and handling assessments [2]. The evidence presented in Section 3 quantifies these differences to inform rational compound selection.

Quantitative Differentiation Evidence for Methyl 4-Methylphenylacetate Versus Close Analogs


Free-Radical Addition Selectivity: Methyl 4-Methylphenylacetate Favors Dehydrodimer Formation Over α-Branched Ester Synthesis

In di-tert-butyl peroxide-initiated free-radical addition to 1-decene, methyl 4-methylphenylacetate (methyl p-tolylacetate) exhibits markedly different product selectivity compared to the unsubstituted analog methyl phenylacetate. Whereas methyl phenylacetate gives the highest yield of the desired α-branched ester, the 4-methyl-substituted analog yields a higher proportion of dehydrodimer (both meso and dl) ester products [1]. This difference arises from the electron-donating effect of the para-methyl group, which stabilizes radical intermediates and alters the reaction pathway. Additionally, methyl 4-methylphenylacetate reacts successfully under these conditions, whereas the strongly electron-withdrawing para-nitro analog fails to add to 1-decene entirely, showing no evidence of either α-branched or dehydrodimer product formation [1].

Free-radical chemistry α-Branched fatty acid synthesis Olefin addition Dehydrodimerization

Commercial Purity Grade Differentiation: ≥99.0% (GC) Versus ≥97% (GC) Specifications

Methyl 4-methylphenylacetate is commercially available in two distinct purity grades that directly impact procurement decisions based on application sensitivity. Major suppliers including TCI offer the compound at ≥99.0% purity as determined by gas chromatography (GC), with NMR confirmation of structure [1][2]. In contrast, alternative vendors including Alfa Group and CymitQuimica supply the compound at 97% purity specification . This 2% absolute purity differential represents a meaningful distinction for applications requiring minimal impurities, such as analytical standard preparation, sensitive catalytic reactions, or pharmaceutical intermediate synthesis where byproduct interference must be strictly controlled.

Analytical chemistry Synthetic intermediate Procurement specification GC purity

Boiling Point Differentiation at Reduced Pressure: Distinguishing 4-Methyl from Unsubstituted and Para-Substituted Analogs

Under equivalent reduced pressure conditions (13 mmHg), methyl 4-methylphenylacetate exhibits a boiling point of 113–118°C [1]. This value is substantially lower than the boiling point of methyl 4-methoxyphenylacetate (158°C at 19 mmHg) and methyl 4-chlorophenylacetate (115°C at 6 mmHg, equivalent to approximately 240°C at 760 mmHg) [2], and significantly lower than the unsubstituted methyl phenylacetate (218°C at 760 mmHg) [3]. The reduced-pressure boiling point serves as a critical parameter for purification protocol design, particularly for fractional distillation under vacuum conditions where the 4-methyl analog can be separated from higher-boiling substituted phenylacetates based on this differential. The narrow boiling range across reputable suppliers (113–118°C at 13 mmHg) also provides a reliable compound identity verification metric independent of analytical instrumentation [1].

Physical property Distillation Purification Compound identification

High-Value Application Scenarios for Methyl 4-Methylphenylacetate Informed by Differentiated Evidence


Synthesis of Dehydrodimer Esters via Free-Radical Olefin Addition

Methyl 4-methylphenylacetate is specifically indicated for the synthesis of dehydrodimer (meso and dl) esters via di-tert-butyl peroxide-initiated free-radical addition to long-chain olefins such as 1-decene. Under these reaction conditions, the 4-methyl-substituted analog yields a higher proportion of dehydrodimer products compared to unsubstituted methyl phenylacetate, which predominantly yields the α-branched ester [1]. Researchers targeting dehydrodimer ester scaffolds should prioritize methyl 4-methylphenylacetate over the unsubstituted analog to maximize the desired product distribution. In contrast, methyl phenylacetate is the preferred starting material when α-branched ester synthesis is the primary objective [1].

Analytical Standard Preparation and Impurity-Sensitive Synthetic Applications

For applications requiring minimal impurity interference—including analytical standard preparation, calibration of GC or HPLC instrumentation, high-sensitivity catalytic reactions, and pharmaceutical intermediate synthesis with stringent purity requirements—the ≥99.0% (GC) grade of methyl 4-methylphenylacetate from premium suppliers should be specified [1][2]. The 2% absolute purity differential relative to the 97% commercial grade becomes meaningful when reaction yields are sensitive to trace impurities or when the compound serves as a reference standard where impurities could confound quantification. General synthetic transformations with downstream purification steps may utilize the 97% grade without compromising final product quality .

Vacuum Distillation-Based Purification Protocols

Methyl 4-methylphenylacetate is the preferred choice among phenylacetate ester building blocks when purification by vacuum distillation is required. Its boiling point at reduced pressure (113–118°C at 13 mmHg) is substantially lower than that of the 4-methoxy analog (158°C at 19 mmHg) [1] and the 4-chloro analog (~240°C at 760 mmHg equivalent) [2]. This property enables cleaner separation and reduces thermal degradation risk during isolation. The narrow reported boiling range across suppliers [1] also facilitates reliable compound identity verification when analytical instrumentation access is limited. In multi-step synthetic sequences where the compound is generated as an intermediate and requires purification before subsequent transformations, this favorable distillation profile provides a practical advantage over higher-boiling substituted analogs [1].

Organic Synthesis Building Block Requiring Electron-Donating Para Substituent

As a phenylacetate ester bearing an electron-donating para-methyl group, methyl 4-methylphenylacetate serves as a building block in organic synthesis where the electronic character of the aromatic ring influences downstream reactivity. Unlike the unsubstituted methyl phenylacetate or electron-withdrawing para-substituted analogs such as methyl p-nitrophenylacetate—which fails entirely to undergo free-radical addition to 1-decene [1]—the 4-methyl analog participates successfully in radical-mediated transformations while exhibiting distinct product selectivity [1]. This property positions the compound as a useful intermediate when moderate electron donation is required without the stronger donating effects of para-methoxy substitution, which would further alter both reactivity and physical properties [1][2].

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